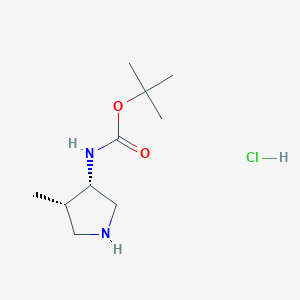

tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride

Description

tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride (CAS: N/A; Molecular Formula: C₁₀H₂₁ClN₂O₂; Molecular Weight: 236.74) is a chiral pyrrolidine derivative bearing a tert-butyl carbamate group and a methyl substituent at the 4-position of the pyrrolidine ring . The (3S,4S) stereochemistry confers distinct conformational and biochemical properties, making it a valuable building block in medicinal chemistry for synthesizing protease inhibitors, kinase modulators, and other bioactive molecules. Its hydrochloride salt enhances solubility and crystallinity, facilitating purification and formulation .

Properties

IUPAC Name |

tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXBZGWTVRXEHJ-KZYPOYLOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aluminum Isopropoxide-Mediated Reduction

A prominent method involves the reduction of (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone using aluminum isopropoxide in isopropyl alcohol under reflux. This approach achieves an 80% yield of the (1S,3S)-configured product after recrystallization. The reaction mechanism proceeds via a Meerwein-Ponndorf-Verley (MPV) reduction, where aluminum isopropoxide acts as a Lewis acid to facilitate hydride transfer. Critical parameters include:

-

Temperature : Mild reflux (80–85°C) to maintain reaction efficiency.

-

Solvent : Isopropyl alcohol, which stabilizes the transition state and enhances selectivity.

-

Workup : Acidic quenching (pH 3.0–4.0 with acetic acid) followed by recrystallization in isopropyl alcohol to remove diastereomeric impurities.

This method’s scalability is evidenced by its application to 100 g of starting material, yielding 80 g of product with >95% diastereomeric excess (d.e.).

Sodium Borohydride in Tetrahydrofuran/Ethanol Systems

Alternative reductions employ sodium borohydride in tetrahydrofuran (THF) and ethanol at 10–20°C, yielding 56% of the (2S,3S)-product. Key steps include:

-

Cooling : Maintaining temperatures below 20°C to minimize epimerization.

-

Acidic Workup : Adjusting to pH 6.5 with sulfuric acid and sodium hydroxide to precipitate the product.

-

Purification : Washing with THF/water (1:4) and ethanol to reduce impurities like (3S)-2-hydroxy-3-N-Boc-amino-4-phenylbutane (2.6% area).

While lower yielding than aluminum-mediated methods, this approach offers operational simplicity and avoids metal residues.

Diisobutylaluminum Hydride (DIBAH) for Enhanced Selectivity

DIBAH in Toluene with Cyclohexanol Additives

Example 7 demonstrates the use of DIBAH in toluene with cyclohexanol to reduce t-butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate. Cyclohexanol coordinates to DIBAH, modulating its reducing power and improving stereoselectivity. Post-reaction hydrolysis with 1 N HCl and extraction with ethyl acetate yields pale-yellow crystals, though quantitative HPLC data for diastereomeric ratios remain unspecified.

Solvent Effects on DIBAH Reductions

Comparative studies in acetone-toluene mixtures (Example 4) show similar yields but divergent impurity profiles, underscoring the role of solvent polarity in stabilizing transition states. Polar aprotic solvents like acetone may enhance hydride delivery but risk over-reduction.

Crystallization and Purification Strategies

Recrystallization Solvent Systems

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

- Antiviral Activity : Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. The incorporation of the tert-butyl group may enhance the compound's lipophilicity, improving its ability to penetrate cellular membranes and inhibit viral replication .

Neuropharmacology

Pyrrolidine derivatives are known to influence neurotransmitter systems. The specific stereochemistry of tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride suggests potential effects on cognitive functions.

- Cognitive Enhancement : Studies have shown that similar compounds can modulate acetylcholine receptors, potentially leading to improvements in memory and learning processes .

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules.

- Building Block for Synthesis : The tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate can be utilized in the synthesis of other bioactive molecules, particularly in creating analogs that may exhibit enhanced pharmacological profiles .

Case Study 1: Antiviral Compound Development

In a recent study, researchers synthesized a series of pyrrolidine derivatives based on this compound. These compounds were evaluated for their antiviral activity against influenza viruses. Results indicated that modifications to the pyrrolidine ring significantly affected antiviral potency, highlighting the importance of structural variations in drug design .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of a related compound in models of neurodegeneration. The findings suggested that the compound could reduce oxidative stress and improve neuronal survival rates in vitro, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants

(3S,4R)-Isomer

tert-Butyl ((3S,4R)-4-methylpyrrolidin-3-yl)carbamate (CAS: 319906-53-1) differs in the configuration at the 4-position (R instead of S).

(3R,4R)-Hydroxy Derivative

tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride (CAS: 1820575-70-9; Molecular Weight: 238.71) replaces the methyl group with a hydroxyl moiety. The hydroxyl group introduces polarity, improving aqueous solubility but reducing membrane permeability compared to the methyl-substituted analog .

| Compound Name | CAS | Substituent (Position) | Molecular Weight | Key Property |

|---|---|---|---|---|

| (3S,4S)-4-methylpyrrolidin-3-yl derivative | N/A | Methyl (C4) | 236.74 | Enhanced lipophilicity |

| (3R,4R)-4-hydroxypyrrolidin-3-yl derivative | 1820575-70-9 | Hydroxyl (C4) | 238.71 | Higher polarity |

Functional Group Modifications

Fluorinated Analogs

tert-Butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride (CAS: 2101775-09-9) incorporates a fluorine atom at C3.

Amino-Substituted Derivatives

tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (CAS: 1923238-60-1) replaces the pyrrolidine ring with a tetrahydrofuran scaffold and introduces an amino group. The tetrahydrofuran ring reduces conformational flexibility, while the amino group enables pH-dependent solubility .

| Compound Name | CAS | Functional Group | Key Impact |

|---|---|---|---|

| Fluoropyrrolidine derivative | 2101775-09-9 | Fluorine (C4) | Improved metabolic stability |

| Tetrahydrofuran-amino derivative | 1923238-60-1 | Amino (C4) | Altered solubility and rigidity |

Ring Size and Heteroatom Variations

Piperidine-Based Analogs

tert-Butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate (CAS: N/A) expands the ring to a six-membered piperidine. The larger ring size modifies torsional angles and van der Waals interactions, influencing receptor selectivity .

Bicyclic Derivatives

tert-Butyl N-{[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate hydrochloride (CAS: N/A) introduces a bicyclic framework, enhancing structural rigidity and resistance to enzymatic degradation .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

- The hydrochloride salt of the (3S,4S)-methyl derivative improves aqueous solubility (critical for oral bioavailability) compared to non-ionized analogs .

- Hydroxyl-substituted derivatives (e.g., CAS: 1820575-70-9) exhibit higher polarity but may suffer from faster renal clearance .

Biological Activity

Tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride is a carbamate derivative with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring and a tert-butyl group, suggests interesting biological activities, particularly in the context of neurological disorders and enzyme inhibition.

- Molecular Formula : C10H20ClN2O2

- Molecular Weight : 236.74 g/mol

- IUPAC Name : this compound

- CAS Number : 2173637-27-7

The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The steric hindrance provided by the tert-butyl group influences binding affinity and selectivity.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibition of key enzymes involved in neurodegenerative diseases. For instance, studies have shown that related compounds can inhibit acetylcholinesterase and β-secretase, both critical in the pathology of Alzheimer’s disease .

| Compound | Enzyme Target | IC50 Value | Mechanism |

|---|---|---|---|

| M4 | β-secretase | 15.4 nM | Inhibition of amyloid beta aggregation |

| M4 | Acetylcholinesterase | 0.17 μM | Enzyme inhibition |

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective effects against amyloid beta-induced toxicity in astrocytes. This is evidenced by reductions in inflammatory markers such as TNF-α and free radicals in cell cultures . Although further studies are required to establish its efficacy in vivo, these findings indicate potential therapeutic applications.

In Vitro Studies

In vitro experiments have demonstrated that related carbamate compounds can significantly reduce cell death induced by amyloid beta peptides. For example, one study reported an 85% reduction in amyloid aggregation at concentrations of 100 μM .

In Vivo Studies

While initial in vitro results are promising, in vivo studies have shown mixed results regarding bioavailability and efficacy. For instance, a study using scopolamine-induced models did not yield significant protective effects compared to established treatments like galantamine. This discrepancy highlights the need for more comprehensive pharmacokinetic evaluations to understand the compound's behavior within biological systems .

Q & A

Q. What are the common synthetic routes for tert-butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate hydrochloride?

The compound is typically synthesized through reactions involving tert-butylamine derivatives and chiral substrates. A multi-step approach often includes:

- Chiral resolution : Use of enantiomerically pure starting materials to preserve stereochemistry at the 3S and 4S positions.

- Carbamate formation : Reaction of an amine intermediate with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt. Key intermediates and conditions are validated via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Spectroscopic methods : ¹H/¹³C NMR to confirm molecular structure and purity.

- X-ray crystallography : Use of SHELXL for small-molecule refinement to resolve stereochemistry and hydrogen-bonding networks .

- Chromatography : High-performance liquid chromatography (HPLC) to assess purity (>97%) and chiral stationary phases for enantiomeric excess (e.e.) determination .

- ORTEP-3 : Graphical visualization of crystallographic data to validate spatial arrangements .

Q. What safety protocols are recommended when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- Storage : In airtight containers at room temperature, away from strong acids/bases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields?

Discrepancies may arise from variations in:

- Catalyst loading : Optimal stoichiometry of Boc-protecting reagents.

- Reaction time : Extended durations may lead to Boc-group hydrolysis.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) vs. non-polar solvents. Methodological solution : Design a Design of Experiments (DoE) matrix to systematically vary parameters and identify critical factors. Cross-validate results using mass spectrometry (MS) and elemental analysis .

Q. What strategies optimize chiral purity during synthesis?

- Chiral auxiliaries : Use (3S,4S)-configured pyrrolidine precursors to minimize racemization.

- Kinetic resolution : Enzymatic or chemical methods to separate enantiomers.

- Dynamic crystallization : Control cooling rates to favor crystallization of the desired enantiomer. Validation : Compare experimental optical rotation values with literature data for stereoisomers .

Q. How can reaction mechanisms involving this compound be elucidated?

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to study bond-breaking steps.

- Computational modeling : Density functional theory (DFT) to map energy profiles for carbamate formation or hydrolysis.

- Trapping intermediates : Use quenching agents (e.g., NH₄Cl) to isolate reactive species for NMR analysis .

Q. How should conflicting crystallographic data be addressed?

- Refinement software : Re-analyze data using SHELXL with updated constraints (e.g., rigid-body refinement).

- Twinned crystals : Apply twin law corrections in cases of pseudo-merohedral twinning.

- Data resolution : Ensure diffraction data meets I/σ(I) > 2.0 for high-resolution structures. Cross-validation : Compare results with related compounds (e.g., tert-butyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-ylcarbamate) to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.